molecular formula C22H11ClFN3O5 B11142089 2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11142089
M. Wt: 451.8 g/mol
InChI Key: OVQWWVROWLHQAC-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a chloropyridine, a fluorine atom, a nitrophenyl group, and a chromeno-pyrrole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Chloropyridine Group: The chloropyridine group is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the chromeno-pyrrole core.

    Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives formed from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.

    2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a bioactive compound with diverse applications in scientific research.

Properties

Molecular Formula

C22H11ClFN3O5

Molecular Weight

451.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H11ClFN3O5/c23-12-3-8-17(25-10-12)26-19(11-1-5-14(6-2-11)27(30)31)18-20(28)15-9-13(24)4-7-16(15)32-21(18)22(26)29/h1-10,19H

InChI Key

OVQWWVROWLHQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=C(C3=O)C=C(C=C5)F)[N+](=O)[O-]

Origin of Product

United States

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